(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

tyrosinase inhibition melanogenesis B16F10 melanoma

(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS 122324-23-6), also designated BPA10 in the primary literature, is a synthetic (E)-configured β-benzoyl-α,β-unsaturated nitrile belonging to the (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile (BPA) series designed as tyrosinase inhibitors. It possesses a linear β-phenyl-α,β-unsaturated carbonyl scaffold with a 3,4,5-trimethoxyphenyl ring on the β-carbon and a benzoyl group on the α-carbon.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 122324-23-6
Cat. No. B2943407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
CAS122324-23-6
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H17NO4/c1-22-16-10-13(11-17(23-2)19(16)24-3)9-15(12-20)18(21)14-7-5-4-6-8-14/h4-11H,1-3H3/b15-9-
InChIKeyUOUFHXICGIKHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





122324-23-6 (2Z)-2-Benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile – Compound Class, Core Identity, and Procurement-Relevant Characteristics


(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS 122324-23-6), also designated BPA10 in the primary literature, is a synthetic (E)-configured β-benzoyl-α,β-unsaturated nitrile belonging to the (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile (BPA) series designed as tyrosinase inhibitors [1]. It possesses a linear β-phenyl-α,β-unsaturated carbonyl scaffold with a 3,4,5-trimethoxyphenyl ring on the β-carbon and a benzoyl group on the α-carbon. Unlike its close analogs BPA11–BPA13, which carry a 4-hydroxyl group on the β-phenyl ring, BPA10 bears three methoxy substituents and lacks a phenolic hydroxyl, a feature that fundamentally alters its biological activity profile [1]. The compound is commercially available at 90–95% purity from multiple vendors and is primarily utilized as a research intermediate or as a negative-control probe in melanogenesis studies .

Why 122324-23-6 Cannot Be Interchanged with Other BPA-Series Acrylonitriles – Structural Determinants of Functional Divergence


Within the (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile series, the presence or absence of a 4-hydroxyl group on the β-phenyl ring is the dominant binary switch for mushroom tyrosinase inhibitory activity: BPA10 (3,4,5-trimethoxy, no 4-OH) is completely inactive (NI at 25 µM), whereas BPA11 (4-OH-3,5-diMeO), BPA12 (3-Br-4-OH), and BPA13 (3,5-diBr-4-OH) exhibit 22.5%, 30.1%, and 44.7% inhibition, respectively, under identical assay conditions [1]. This functional dichotomy means that any procurement decision that treats BPA10 as an interchangeable tyrosinase inhibitor with its hydroxylated analogs will yield a false-negative result. Conversely, BPA10's inertness toward tyrosinase makes it uniquely suited as a negative-control compound or as a scaffold for divergent derivatization where tyrosinase engagement must be avoided [1].

122324-23-6 vs. Closest BPA Analogs: A Quantitative, Comparator-Anchored Evidence Guide for Scientific Selection


Mushroom Tyrosinase Inhibition: BPA10 (122324-23-6) Is Completely Inactive vs. 22–45% Inhibition by BPA11, BPA12, BPA13, and 39% by Kojic Acid

In a head-to-head mushroom tyrosinase inhibition assay conducted at a uniform compound concentration of 25 µM, BPA10 (the target compound) showed no inhibition (NI), whereas its closest structural analogs BPA11 (4-hydroxy-3,5-dimethoxyphenyl), BPA12 (3-bromo-4-hydroxyphenyl), and BPA13 (3,5-dibromo-4-hydroxyphenyl) inhibited the enzyme by 22.53%, 30.13%, and 44.68%, respectively. The clinical reference standard kojic acid inhibited by 39.35% under the same conditions [1]. This 100% differential in activity between BPA10 and its hydroxylated analogs is directly attributable to the absence of a phenolic 4-OH group, which is essential for hydrogen-bonding interactions with His85 and Glu322 in the tyrosinase active site [1].

tyrosinase inhibition melanogenesis B16F10 melanoma

Synthetic Accessibility and Yield: BPA10 Requires Piperidine Catalysis and Achieves Only 15% Yield vs. 63–84% for Other BPA Analogs

The Knoevenagel condensation between benzoylacetonitrile and 3,4,5-trimethoxybenzaldehyde to produce BPA10 failed under the standard sodium acetate/acetic acid buffered conditions that sufficed for BPA1–BPA9. Instead, BPA10 required piperidine as a base catalyst in ethanol, with a prolonged reaction time of 6 days, and yielded only 15% of the desired product. In contrast, BPA11 (piperidine, 3 days, 76.4%), BPA12 (piperidine, 6 days, 84.1%), and BPA13 (piperidine, 20 h, 67.8%) were obtained in substantially higher yields under analogous piperidine-catalyzed conditions [1].

Knoevenagel condensation synthetic yield piperidine catalysis

Structural Basis for Functional Divergence: The 4-OH Group Is a Binary Pharmacophoric Determinant; BPA10 Lacks This Feature and Is Consequently Inert

In silico docking of the most potent analog BPA13 revealed that its phenolic 4-OH forms critical hydrogen bonds with His85 and Glu322 of mushroom tyrosinase, while the benzoyl phenyl ring engages in hydrophobic interactions with Phe264 and Val283 (binding energy –7.7 kcal/mol vs. –5.4 kcal/mol for kojic acid) [1]. BPA10, bearing three methoxy groups at the 3-, 4-, and 5-positions, cannot donate a hydrogen bond from the 4-position, abrogating these key polar contacts. This SAR rule—that a 4-OH is mandatory for tyrosinase engagement in the BPA series—is a class-level inference drawn from the complete inactivity of BPA1–BPA10 (all lacking a 4-OH) contrasted with the dose-dependent activity of BPA11–BPA13 (all possessing a 4-OH) [1].

pharmacophore structure-activity relationship docking

Cellular Melanogenesis and Tyrosinase Activity: BPA13 Is Active in B16F10 Cells; BPA10 Is Not Evaluated, Defining a Clear Gap and a Differentiation Opportunity

In B16F10 murine melanoma cells stimulated with α-MSH, BPA13 at 25 µM suppressed cellular tyrosinase activity and melanin biosynthesis to levels comparable to kojic acid at 25 µM, demonstrating cell-based efficacy [1]. BPA10 was not evaluated in cellular assays, as its complete lack of mushroom tyrosinase inhibition precluded further profiling. This creates a clear evidentiary boundary: BPA10's cellular melanogenesis effects remain unknown, whereas BPA13 has validated cell-based anti-melanogenic activity. For procurement decisions, this means BPA10 cannot substitute for BPA13 in cell-based or in vivo hyperpigmentation models, but it may serve as a structurally matched negative control in future comparative studies [1].

B16F10 cellular tyrosinase melanin biosynthesis

122324-23-6 Application Scenarios: Where the Quantitative Evidence Directs Procurement and Experimental Use


Negative Control Compound for Tyrosinase/Melanogenesis Inhibitor Screening

BPA10 (122324-23-6) is the only BPA-series compound that is completely devoid of mushroom tyrosinase inhibitory activity (NI at 25 µM), making it the ideal negative control for any screening campaign involving BPA11–BPA13 or other tyrosinase inhibitors within this chemotype [1]. Its structural similarity to active analogs ensures that any observed phenotypic effect in B16F10 cells can be attributed specifically to tyrosinase engagement rather than scaffold-related cytotoxicity [1].

Scaffold for Divergent Derivatization Requiring Tyrosinase-Silent Starting Material

For medicinal chemistry programs aiming to explore the BPA scaffold for targets other than tyrosinase (e.g., kinase inhibition, tubulin binding, or antimicrobial applications), BPA10 provides a tyrosinase-silent starting point. Its 3,4,5-trimethoxyphenyl motif is a privileged substructure in tubulin polymerization inhibitors (e.g., combretastatin analogs), and the absence of tyrosinase activity reduces the risk of confounding off-target effects during primary screening [1].

Synthetic Methodology Development and Cycloaddition Substrate

The electron-deficient α,β-unsaturated nitrile system of BPA10 makes it a suitable dipolarophile for [3+2] cycloaddition reactions with azides, enabling the construction of substituted 1,2,3-triazole libraries. This synthetic utility is independent of its biological activity profile and provides a procurement rationale for laboratories focused on heterocyclic chemistry and diversity-oriented synthesis [1].

Analytical Reference Standard for BPA-Series QC and Purity Assessment

Given its distinct chromatographic and spectroscopic signature (1H NMR δ 8.08 vinylic H; LRMS m/z 323 M−), BPA10 can serve as an analytical reference standard for HPLC purity assessment and batch-to-batch consistency verification in laboratories synthesizing or procuring multiple BPA congeners. Its commercial availability at 90–95% purity supports this application [1] .

Quote Request

Request a Quote for (2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.